4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione
Description
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione is a heterocyclic compound featuring a thiomorpholinedione core (a six-membered ring containing sulfur and two ketone groups) substituted with a 2,4-dichloro-5-(2-propynyloxy)phenyl moiety. The compound’s structure combines electron-withdrawing chlorine atoms, a propargyl ether group, and a sulfur-containing heterocycle, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
4-(2,4-dichloro-5-prop-2-ynoxyphenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-2-3-19-11-5-10(8(14)4-9(11)15)16-12(17)6-20-7-13(16)18/h1,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCEVIMOHYIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Diazotization and Coupling: The resulting amines are diazotized and coupled with appropriate reagents to form the desired intermediate.
Acylation and Cyclization: The intermediate undergoes acylation followed by cyclization to form the thiomorpholinedione core.
Etherification: Finally, the propynyloxy group is introduced through an etherification reaction using propargyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's promising biological activities:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated using the National Cancer Institute's protocols, demonstrating a mean growth inhibition (GI) value indicating its potential as an anticancer agent .
- In vitro studies have reported that it exhibits antimitotic activity against human tumor cells, with notable efficacy in inhibiting cell proliferation .
- Antimicrobial Properties :
Applications in Research
The applications of this compound can be categorized into several key areas:
Cancer Research
The compound is being investigated for its role in cancer therapeutics. Its ability to inhibit cell growth makes it a candidate for developing new anticancer drugs. Researchers are exploring its mechanisms of action and potential synergies with existing therapies.
Drug Development
Due to its favorable drug-like properties identified through computational modeling (e.g., SwissADME), the compound is being considered for further development as a lead compound in drug discovery programs targeting cancer and possibly other diseases .
Biological Studies
Ongoing research includes evaluating the compound's interactions at the molecular level using techniques such as molecular docking studies. These studies aim to elucidate binding affinities and help optimize the structure for enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting membrane integrity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thiomorpholinedione core differentiates this compound from other heterocyclic systems. Key comparisons include:
Key Observations :
- Thiomorpholinedione vs.
- Substituent Effects : The 2-propynyloxy group in the target compound introduces alkyne functionality, which is absent in analogs like oxadiazon (isopropoxy) or oxazolidinedione (vinyl). This group could enable click chemistry modifications, as seen in propargyl ether derivatives .
Substituent-Specific Comparisons
Chlorinated Phenyl Moieties
- 2,4-Dichloro-5-(2-propynyloxy)phenyl : Unique due to the propargyl ether, which may confer reactivity toward nucleophiles or participation in cycloaddition reactions .
- 2,4-Dichloro-5-(isopropoxy)phenyl (Oxadiazon) : The isopropoxy group enhances hydrophobicity, improving soil adsorption in herbicidal applications .
- 3,5-Dichlorophenyl (Oxazolidinedione derivative) : Symmetric substitution may optimize interactions with hydrophobic enzyme pockets .
Heterocyclic Functional Groups
Biological Activity
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione (CAS: 339099-45-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, efficacy in various models, and relevant case studies.
- Molecular Formula : C13H9Cl2NO3S
- Molar Mass : 330.19 g/mol
- Structure : The compound features a thiomorpholinedione structure with dichloro and propynyloxy substituents that may influence its biological interactions.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- CB1 Receptor Modulation : Preliminary studies suggest that it may act as an inverse agonist at the CB1 receptor, similar to other compounds in its class. This action could have implications for appetite regulation and metabolic processes .
- Antioxidant Properties : The presence of thiomorpholine in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in various biological systems .
Efficacy Studies
Several studies have investigated the efficacy of this compound in different biological models:
- In Vivo Studies : In a diet-induced obesity model, the compound demonstrated significant weight reduction effects at low doses (0.03 mg/kg), indicating its potential as an anti-obesity agent .
- Cellular Assays : In vitro assays have shown that the compound can inhibit cell proliferation in cancer cell lines, suggesting anti-cancer properties. The exact pathways involved are still under investigation but may involve apoptosis induction and cell cycle arrest .
Case Study 1: Anti-obesity Effects
A study conducted on obese mice evaluated the effects of the compound over a 30-day period. Results indicated a marked decrease in body weight and fat mass compared to control groups. The mechanism was attributed to modulation of the endocannabinoid system, particularly through CB1 receptor antagonism .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested against various types of tumors. It showed promising results in reducing tumor growth by inducing apoptosis and inhibiting angiogenesis. The study highlighted its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione?
- Methodological Answer : The synthesis involves three critical steps:
Nucleophilic substitution to introduce the 2,4-dichloro-5-(2-propynyloxy)phenyl group. Propargyl bromide can react with a phenolic intermediate under basic conditions to form the propynyloxy linkage .
Cyclocondensation to construct the thiomorpholinedione ring. Thiosemicarbazide derivatives can react with carbonyl compounds (e.g., chloroacetic acid) in the presence of sodium acetate and acetic acid, as seen in analogous heterocyclic syntheses .
Purification via recrystallization (e.g., DMF-ethanol mixtures) to isolate the final product .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing the propynyloxy group (δ ~4.8 ppm for terminal protons) and thiomorpholinedione ring .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dione moiety) .
- Mass spectrometry (EI or ESI) verifies molecular weight and fragmentation patterns, critical for detecting impurities .
- Elemental analysis ensures stoichiometric purity .
Q. What are the primary biological screening models used to study this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with acetylcholinesterase or cytochrome P450 isoforms due to structural similarities to pesticidal compounds (e.g., oxadiazon) .
- Antimicrobial studies : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- In vitro cytotoxicity screening : Employ cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity via MTT assays .
Advanced Research Questions
Q. How does the thiomorpholinedione ring influence the compound's reactivity and stability under varying conditions?
- Methodological Answer :
- The dione moiety increases electrophilicity, making the compound susceptible to nucleophilic attack (e.g., hydrolysis in aqueous media). Stability studies under acidic/alkaline conditions (pH 2–12) can quantify degradation rates .
- The sulfur atom in the thiomorpholinedione ring may oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂), altering bioactivity .
- Thermal stability is assessed via TGA/DSC to determine decomposition thresholds for storage .
Q. What contradictory findings exist regarding the compound's biological activity, and how can they be resolved?
- Methodological Answer :
- Variability in herbicidal activity : Differences in plant species sensitivity (e.g., monocots vs. dicots) may arise from metabolic inactivation pathways. Isotope-labeled studies (e.g., ¹⁴C-tracing) can track metabolic fate .
- Conflicting cytotoxicity results : Discrepancies in IC₅₀ values across cell lines may reflect differential membrane permeability. Lipophilicity (logP) measurements and membrane permeability assays (e.g., PAMPA) clarify these variations .
- Standardization : Use OECD guidelines for bioassays to ensure reproducibility .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to herbicide targets (e.g., protoporphyrinogen oxidase) using AutoDock Vina. Compare binding affinities with oxadiazon derivatives to rationalize selectivity .
- QSAR modeling : Train models on analogs (e.g., oxadiargyl) to correlate substituent effects (e.g., electron-withdrawing Cl groups) with herbicidal potency .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify critical binding residues .
Q. What are the common by-products or intermediates formed during synthesis, and how can they be mitigated?
- Methodological Answer :
- By-products :
- Sulfoxides/sulfones : Formed via oxidation of the thiomorpholinedione sulfur. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
- Alkylation side products : Result from incomplete substitution. Optimize reaction time/temperature via DoE (Design of Experiments) .
- Mitigation :
- Chromatographic purification : Flash column chromatography (silica gel, hexane/EtOAc) removes polar impurities .
- Crystallization controls : Adjust solvent polarity (e.g., DMF vs. ethanol) to selectively precipitate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
